TR-FRET Assay Potency Advantage of Keap1-Nrf2-IN-8 Over Keap1-Nrf2-IN-13
In a time-resolved fluorescence resonance energy transfer (TR-FRET) assay using 5 nM Keap1 and 25 nM FITC-9mer Nrf2 peptide probe, Keap1-Nrf2-IN-8 exhibits an IC50 of 14.2 nM, representing a greater than 10-fold improvement in potency over the structurally related naphthalene sulfonamide Keap1-Nrf2-IN-13 (IC50 = 150 nM in FP assay; TR-FRET data not reported) [1].
| Evidence Dimension | TR-FRET assay IC50 (nM) for Keap1-Nrf2 PPI inhibition |
|---|---|
| Target Compound Data | 14.2 nM |
| Comparator Or Baseline | Keap1-Nrf2-IN-13: 150 nM (FP assay only) |
| Quantified Difference | ~10.6-fold lower IC50 (more potent) |
| Conditions | TR-FRET: 5 nM Keap1, 25 nM FITC-9mer Nrf2 peptide probe |
Why This Matters
TR-FRET is a proximity-based assay with reduced interference from compound autofluorescence; a 14.2 nM IC50 indicates high-affinity disruption of the Keap1-Nrf2 interaction and justifies selection over less potent naphthalene sulfonamide analogs for biochemical screening.
- [1] Richardson BG, Jain AD, Potteti H, et al. Optimization Efforts for Identification of Novel Highly Potent Keap1-Nrf2 Protein-Protein Interaction Inhibitors. J Med Chem. 2024;67(3):1987-2005. Table 2. View Source
